molecular formula C20H15Cl2N5O2S B2489990 N-(5-chloro-2-methoxyphenyl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852373-21-8

N-(5-chloro-2-methoxyphenyl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2489990
CAS No.: 852373-21-8
M. Wt: 460.33
InChI Key: NYLFYLHOPMUIMM-UHFFFAOYSA-N
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Description

The compound N-(5-chloro-2-methoxyphenyl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide (CAS: 894037-84-4) is a heterocyclic molecule featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core. Key structural attributes include:

  • 4-Chlorophenyl substituent at position 3 of the triazole ring, introducing electron-withdrawing effects.
  • Thioacetamide linker (-S-CH2-C(=O)-NH-) bridging the triazolo-pyridazine core to a 5-chloro-2-methoxyphenyl group. This compound is synthesized via methods analogous to those described for related triazole-thioacetamide derivatives, such as nucleophilic substitution and condensation reactions .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N5O2S/c1-29-16-7-6-14(22)10-15(16)23-18(28)11-30-19-9-8-17-24-25-20(27(17)26-19)12-2-4-13(21)5-3-12/h2-10H,11H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYLFYLHOPMUIMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

  • Molecular Formula : C20_{20}H15_{15}Cl2_{2}N5_{5}O2_{2}S
  • Molecular Weight : 460.3 g/mol
  • CAS Number : 852373-21-8

The compound exhibits a variety of biological activities attributed to its structural components, particularly the triazole and pyridazine moieties. These structures are known to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways.

Antiviral Activity

Research indicates that compounds similar to this compound may possess antiviral properties. For instance, triazole derivatives have shown effectiveness against viral RNA polymerases, suggesting potential applications in antiviral drug development .

Anticancer Activity

In vitro studies have demonstrated that related compounds exhibit significant anticancer activity. The presence of halogen substituents (such as chlorine) on the phenyl rings has been associated with enhanced cytotoxic effects against various cancer cell lines. For example, a study reported that certain thiazole-linked compounds displayed high apoptosis rates in cancer cells, indicating their potential as anticancer agents .

Antimicrobial Activity

The compound's structural features suggest a potential for antimicrobial activity. Thiazole and triazole derivatives have been documented to show antibacterial and antifungal properties. The presence of electron-withdrawing groups like chlorine enhances the activity against Gram-positive bacteria .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications to the phenyl rings and the introduction of various substituents can significantly alter the biological activity of similar compounds. For instance:

  • Chlorine Substitution : Enhances cytotoxicity and may improve binding affinity to biological targets.
  • Methoxy Group : Contributes to increased lipophilicity, potentially improving bioavailability.

Data Tables

Activity Type IC50_{50} (µM)Reference
Antiviral32.2
Anticancer (e.g., MCF7)0.35
Antibacterial31.25

Case Studies

  • Antiviral Efficacy : A study investigated the antiviral activity of triazole derivatives against Hepatitis C virus (HCV), revealing an IC50_{50} value of 0.35 µM for a closely related compound, indicating strong antiviral potential.
  • Cytotoxicity in Cancer Cells : In vitro testing on breast cancer cell lines showed that compounds with similar structures induced apoptosis at concentrations as low as 0.20 µM, suggesting potent anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

(a) Triazolo-Pyridazine vs. Simple Triazole Derivatives
  • Compound 731812-05-8 (): Features a 5-methyl-4-phenyl-4H-1,2,4-triazole core instead of the fused triazolo-pyridazine.
  • Compound 618426-69-0 (): Contains a 4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazole core. The pyridine substituent introduces basicity and hydrogen-bonding capacity, contrasting with the electron-withdrawing 4-chlorophenyl group in the target compound .
(b) Triazolo-Pyridazine vs. Sulfonamide Analogs
  • Compound 1609565-40-3 (): Replaces the thioacetamide linker with a sulfonamide group (-SO2-NH-).

Substituent Effects on the Aromatic Rings

(a) Chlorophenyl vs. Methoxyphenyl Groups
  • Compound 894049-45-7 (): Substitutes the 4-chlorophenyl group with a 4-methoxyphenyl moiety.
  • Compound 894067-38-0 (): Features a 3-methyl group on the triazole ring instead of 4-chlorophenyl. Methyl groups provide steric bulk without significant electronic effects, possibly reducing binding efficiency .
(b) Variations in the Acetamide Side Chain
  • Compound 554407-24-8 (): Replaces the thioacetamide linker with a cyanoacetamide group (-CH2-CN).
  • Compound 1002636-46-5 (): Contains a 4-fluorophenylthio group instead of the 4-chlorophenyl-thioacetamide. Fluorine’s electronegativity and small size may enhance membrane permeability .

Structural and Electronic Comparison Table

Compound ID (CAS) Core Structure Key Substituents Notable Properties
894037-84-4 (Target) [1,2,4]Triazolo[4,3-b]pyridazine 4-Chlorophenyl, 5-chloro-2-methoxyphenyl Electron-withdrawing groups enhance stability
894049-45-7 () [1,2,4]Triazolo[4,3-b]pyridazine 4-Methoxyphenyl Electron-donating group may improve solubility
731812-05-8 () 4H-1,2,4-Triazole 5-Methyl, 4-phenyl Simpler core with steric bulk
1609565-40-3 () [1,2,4]Triazolo[4,3-b]pyridazine Sulfonamide linker Enhanced acidity and hydrogen bonding
618426-69-0 () 4H-1,2,4-Triazole Pyridin-3-yl, 5-chloro-2-methylphenyl Basic pyridine group alters electronic profile

Q & A

Basic Research Questions

What synthetic routes are commonly employed for synthesizing N-(5-chloro-2-methoxyphenyl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, starting with precursors such as chlorinated phenyl derivatives and heterocyclic intermediates. Key steps include:

  • Coupling reactions : Thioacetamide formation via nucleophilic substitution between thiol-containing intermediates and activated acetamide derivatives .
  • Triazolo-pyridazine core construction : Cyclization reactions using hydrazine derivatives or nitrenes under controlled temperatures (e.g., 60–80°C) and inert atmospheres .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency, while catalysts like triethylamine improve yields .
  • Purification : Column chromatography or recrystallization from ethanol-DMF mixtures ensures ≥95% purity .

Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and regioselectivity, particularly for the chloro-methoxyphenyl and triazolo-pyridazine moieties .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C25H19Cl2N5O2S) and detects isotopic patterns for chlorine .
  • High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and quantifies purity, especially for sulfur-containing intermediates .

How do structural features like the chloro and methoxy groups influence reactivity and bioactivity?

  • Chlorine atoms : Enhance electrophilicity, facilitating nucleophilic aromatic substitutions. The 4-chlorophenyl group on the triazolo-pyridazine core increases lipophilicity, improving membrane permeability .
  • Methoxy group : Electron-donating effects stabilize the aromatic ring, reducing oxidative degradation. This group also modulates hydrogen-bonding interactions with biological targets (e.g., enzymes) .

What strategies address solubility challenges in pharmacological assays?

  • Co-solvent systems : Use DMSO (≤5% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
  • Salt formation : Acidic/basic functional groups (e.g., acetamide) allow salt formation with HCl or sodium bicarbonate .

Advanced Research Questions

How can reaction conditions be optimized to improve yield and reduce by-products?

  • Temperature control : Lowering temperatures (e.g., 0–5°C) during exothermic steps (e.g., thioether formation) minimizes side reactions .
  • Catalyst screening : Transition metal catalysts (e.g., CuI) accelerate cyclization steps, reducing reaction time from 24h to 8h .
  • Real-time monitoring : In situ FT-IR tracks intermediate formation, enabling rapid adjustment of stoichiometry .

How should researchers resolve contradictions in reported biological activity data?

Discrepancies in IC50 values (e.g., COX-II inhibition vs. kinase assays) may arise from:

  • Assay conditions : Variations in buffer pH (e.g., 7.4 vs. 6.5) or redox environments alter compound stability .
  • Structural analogs : Subtle differences in substituents (e.g., methyl vs. ethyl groups on triazolo rings) significantly impact target affinity .
  • Validation : Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics alongside enzyme inhibition) .

What methodologies elucidate molecular interactions with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like COX-II or kinases. Key interactions include:
    • Hydrogen bonds between the methoxy group and Arg120 (COX-II) .
    • π-π stacking of the triazolo-pyridazine core with hydrophobic enzyme pockets .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) to validate docking predictions .

How does the compound’s stability vary under physiological conditions?

  • pH-dependent degradation : Acidic conditions (pH <3) hydrolyze the acetamide bond, while neutral/basic conditions (pH 7–9) stabilize it .
  • Light sensitivity : UV-Vis studies show 10% degradation after 48h under ambient light; storage in amber vials at -20°C is recommended .

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